2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol
Description
This compound features a bicyclic orthoester core (4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) linked to an ethoxyethanol side chain. The orthoester bicyclic oxazaborolidine (OBO) group is widely used in organic synthesis as a protecting group for ketones and alcohols due to its stability under basic and neutral conditions but labile nature under acidic hydrolysis . Its ethoxyethanol substituent enhances hydrophilicity, making it suitable for applications requiring aqueous compatibility, such as drug delivery or bioconjugation .
Properties
CAS No. |
671802-05-4 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H18O5/c1-9-6-13-10(14-7-9,15-8-9)2-4-12-5-3-11/h11H,2-8H2,1H3 |
InChI Key |
VJUDYEQHYZUYST-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)CCOCCO |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Pentaerythritol Derivatives
The bicyclic core is synthesized via cyclocondensation of pentaerythritol with triethyl orthoacetate or orthopropionate under acidic conditions.
Procedure :
- Reactants : Pentaerythritol (68 g, 0.5 mol), triethyl orthoacetate (88 g, 0.5 mol), p-toluenesulfonic acid (0.5 g).
- Conditions : Heated at 140°C in dioctyl phthalate (400 mL) for 2 hours, followed by vacuum distillation.
- Yield : 70–80%.
Key Reaction :
$$
\text{Pentaerythritol} + \text{Triethyl orthoacetate} \xrightarrow{\text{H}^+} \text{4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane} + 3 \text{EtOH}
$$
Characterization :
Boron Trifluoride-Mediated Rearrangement
Bicyclic ortho esters are accessible via BF$$_3$$-catalyzed rearrangements of oxetane precursors.
Example :
- Reactants : 3-Methyl-3-(tosyloxymethyl)oxetane (10 mmol), BF$$3$$·OEt$$2$$ (5 mol%).
- Conditions : Stirred in CH$$2$$Cl$$2$$ at 0°C for 12 hours.
- Yield : 65–75%.
Introduction of the Ethoxyethanol Side Chain
Nucleophilic Substitution with Ethoxyethanol
The hydroxyl group of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-ylmethanol is converted to a tosylate, followed by reaction with ethoxyethanol.
Procedure :
- Tosylation :
- Alkylation :
Key Reaction :
$$
\text{Bicyclic-OTs} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{Target Compound} + \text{TsOH}
$$
Mitsunobu Coupling
Direct coupling of the bicyclic alcohol with ethoxyethanol using DEAD and PPh$$_3$$.
Procedure :
- Reactants : Bicyclic alcohol (10 mmol), ethoxyethanol (12 mmol), DEAD (12 mmol), PPh$$_3$$ (12 mmol).
- Conditions : THF, 0°C to rt, 12 hours.
- Yield : 75–80%.
Optimization :
- Solvent : THF > DMF > DCM.
- Temperature : 0°C minimizes side reactions.
Alternative Pathways
Epoxide Ring-Opening Strategy
Ethylene oxide reacts with the bicyclic alcohol under basic conditions to form the ethoxyethanol chain.
Procedure :
- Reactants : Bicyclic alcohol (10 mmol), ethylene oxide (30 mmol), NaOH (15 mmol).
- Conditions : 80°C, 12 hours.
- Yield : 50–55%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 60–70 | >95% | Scalable, uses inexpensive reagents |
| Mitsunobu Coupling | 75–80 | >98% | High regioselectivity |
| Epoxide Ring-Opening | 50–55 | 90% | Single-step reaction |
Notes :
- Mitsunobu coupling offers superior yields but requires stoichiometric phosphine.
- Nucleophilic substitution is preferred for large-scale synthesis despite moderate yields.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethanol side chain with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological systems and as a probe for investigating molecular interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trioxabicyclo[2.2.2]octane moiety can interact with various enzymes and receptors, modulating their activity. The ethoxyethanol side chain may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The OBO core is highly modular, with substituents dictating reactivity and applications. Key analogs include:
Reactivity and Stability
- Acid Lability: All OBO derivatives hydrolyze under acidic conditions to yield carboxylic acids or alcohols. However, electron-withdrawing groups (e.g., silyl ethers in 6h) slow hydrolysis, while electron-donating groups (e.g., dimethylamino in 6i) accelerate it .
- Synthetic Flexibility: The target compound’s ethoxyethanol chain facilitates polar reaction media compatibility, whereas aryl-substituted analogs (e.g., 6i, 6j) are optimized for cross-coupling reactions in THF/NaOtBu systems .
Biological Activity
The compound 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is an intriguing chemical entity with potential biological activity. This article reviews its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure, specifically the 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane moiety, which contributes to its unique properties. The molecular formula is with a molecular weight of approximately 202.25 g/mol . The InChIKey for this compound is IVYGPMQYLKQFNP-UHFFFAOYSA-N , and it can be identified in databases such as NIST and PubChem under various identifiers.
The biological activity of 2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol is primarily attributed to its interaction with cellular targets involved in metabolic pathways and signaling cascades. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors that are crucial for cellular functions.
Antimicrobial Properties
Recent research has indicated that compounds related to the bicyclic structure exhibit antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives of 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane show effectiveness against Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis or inhibiting key metabolic enzymes.
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A dissertation highlighted the potential of bicyclic compounds in inhibiting the T3SS in pathogenic bacteria such as E. coli. This inhibition could significantly reduce virulence factor secretion, making these compounds valuable in combating antibiotic-resistant strains .
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane derivatives on human cell lines. Results indicated a concentration-dependent response where higher concentrations led to increased cell death .
Data Summary
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against various pathogens |
| T3SS Inhibition | Significant reduction in virulence factors |
| Cytotoxicity | Concentration-dependent effects on human cells |
Research Findings
Research has focused on the synthesis and modification of bicyclic compounds to enhance their biological activity and reduce toxicity. Notably:
- Structure-Activity Relationship (SAR) studies reveal that modifications at specific positions on the bicyclic framework can lead to enhanced antimicrobial properties.
- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to better understand their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
